molecular formula C13H11NO4 B14440995 3,5-Dihydroxy-n-(3-hydroxyphenyl)benzamide CAS No. 77354-41-7

3,5-Dihydroxy-n-(3-hydroxyphenyl)benzamide

Cat. No.: B14440995
CAS No.: 77354-41-7
M. Wt: 245.23 g/mol
InChI Key: YNYCBQYWAVWLTD-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-n-(3-hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H11NO4 It is characterized by the presence of hydroxyl groups at the 3 and 5 positions on the benzamide ring and an additional hydroxyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxy-n-(3-hydroxyphenyl)benzamide typically involves the reaction of 3,5-dihydroxybenzoic acid with 3-hydroxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dihydroxy-n-(3-hydroxyphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dihydroxy-n-(3-hydroxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzamide and phenyl rings enable the compound to act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes and signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

  • 3,5-Dihydroxybenzamide
  • 3,4-Dihydroxybenzoic acid
  • N-(3,4-dihydroxyphenyl)benzamide

Comparison: 3,5-Dihydroxy-n-(3-hydroxyphenyl)benzamide is unique due to the presence of hydroxyl groups at specific positions on both the benzamide and phenyl rings. This structural feature enhances its antioxidant and anti-inflammatory properties compared to similar compounds. Additionally, its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications .

Properties

CAS No.

77354-41-7

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

3,5-dihydroxy-N-(3-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H11NO4/c15-10-3-1-2-9(6-10)14-13(18)8-4-11(16)7-12(17)5-8/h1-7,15-17H,(H,14,18)

InChI Key

YNYCBQYWAVWLTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CC(=CC(=C2)O)O

Origin of Product

United States

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